4-(Pent-4-enoylamino)cyclohexane-1-carboxamide
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Overview
Description
4-(Pent-4-enoylamino)cyclohexane-1-carboxamide is a synthetic organic compound characterized by a cyclohexane ring substituted with a carboxamide group and a pent-4-enoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pent-4-enoylamino)cyclohexane-1-carboxamide typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the Diels-Alder reaction or hydrogenation of aromatic compounds.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting cyclohexanecarboxylic acid with an amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.
Addition of the Pent-4-enoylamino Group: The final step involves the reaction of the intermediate cyclohexane-1-carboxamide with pent-4-enoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Pent-4-enoylamino)cyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen, with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: N-alkylated amides.
Scientific Research Applications
4-(Pent-4-enoylamino)cyclohexane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Materials Science: It is used in the synthesis of novel polymers and materials with unique mechanical and thermal properties.
Biological Studies: The compound serves as a model molecule for studying enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 4-(Pent-4-enoylamino)cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular processes. In cancer cells, it induces apoptosis by activating caspases and disrupting mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1-carboxamide: Lacks the pent-4-enoylamino group, resulting in different chemical properties and biological activities.
N-(1H-indol-4-yl)cyclohexane-1-carboxamide: Contains an indole moiety, which imparts distinct pharmacological properties.
1-(N-phenyl-2-(heteroalicyclic-1-yl)acetamido)cyclohexane-1-carboxamide: Exhibits potent anticancer activity due to its unique structure.
Uniqueness
4-(Pent-4-enoylamino)cyclohexane-1-carboxamide is unique due to the presence of the pent-4-enoylamino group, which enhances its reactivity and potential biological activity. This structural feature distinguishes it from other cyclohexane-1-carboxamide derivatives and contributes to its specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-(pent-4-enoylamino)cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-2-3-4-11(15)14-10-7-5-9(6-8-10)12(13)16/h2,9-10H,1,3-8H2,(H2,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUNTYZOLLLVCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NC1CCC(CC1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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